molecular formula C16H15NO3S2 B2425905 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide CAS No. 2379997-18-7

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide

Cat. No.: B2425905
CAS No.: 2379997-18-7
M. Wt: 333.42
InChI Key: XQTAKGWFDDMHQZ-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide is a complex organic compound that features a unique combination of furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-Thiophene Intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Sulfonamide Group: The intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

    Final Coupling: The final product is obtained by coupling the intermediate with a phenylmethane group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.

    Furan Derivatives: Compounds such as furosemide and nitrofurantoin, which feature furan rings, are widely used in medicine.

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide is unique due to its combination of furan, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses.

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the compound's biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N1O2S1C_{16}H_{15}N_{1}O_{2}S_{1}. The compound features a unique combination of furan and thiophene rings, which are known for their biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing furan and thiophene moieties exhibit significant anticancer properties. For instance, a study highlighted that derivatives of thiophene showed promising results against various cancer cell lines, including HEPG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 4.27 µg/mL to 10.28 µg/mL depending on the specific derivative tested .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 Value (µg/mL)Mechanism of Action
Compound AHEPG210.28FAK inhibition
Compound BMCF-70.28Tubulin interaction
This compoundTBDTBDTBD

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, similar compounds have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin production, which is crucial for skin pigmentation and has been linked to melanoma .

Mechanistic Studies

Molecular docking studies have been employed to elucidate the interaction between this compound and target proteins. These studies suggest that the compound may bind effectively to active sites on target enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

Case Studies

  • Study on Tyrosinase Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit tyrosinase. One derivative showed an IC50 value of 0.0433 µM, indicating potent inhibition compared to standard inhibitors .
  • Antiproliferative Effects : In vitro assays demonstrated that certain derivatives exhibited significant antiproliferative effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,12-13-5-2-1-3-6-13)17-10-15-9-14(11-21-15)16-7-4-8-20-16/h1-9,11,17H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTAKGWFDDMHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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